molecular formula C8H13N3OS B13261251 2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide

2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide

Cat. No.: B13261251
M. Wt: 199.28 g/mol
InChI Key: OISJMIGTDVBRLH-UHFFFAOYSA-N
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Description

2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide typically involves the reaction of appropriate thiazole derivatives with amines. One common method includes the condensation of 2-aminothiazole with dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and solvents, maintaining precise temperature and pressure conditions, and employing catalysts to enhance the reaction rate. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Alkylated or acylated thiazole derivatives

Mechanism of Action

The mechanism of action of 2-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-amino-3-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C8H13N3OS/c1-4-5(2)13-7(11-4)3-6(9)8(10)12/h6H,3,9H2,1-2H3,(H2,10,12)

InChI Key

OISJMIGTDVBRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CC(C(=O)N)N)C

Origin of Product

United States

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